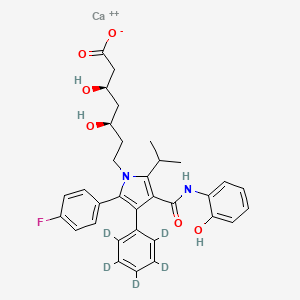

di(2-Hydroxy Atorvastatin-d5) Calcium Salt

Description

Properties

Molecular Formula |

C33H34CaFN2O6+ |

|---|---|

Molecular Weight |

618.7 g/mol |

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H35FN2O6.Ca/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+2/p-1/t24-,25-;/m1./s1/i3D,4D,5D,8D,9D; |

InChI Key |

FMMSIVYEKYZYQS-FHADZASJSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

The synthesis of di(2-Hydroxy Atorvastatin-d5) Calcium Salt involves multiple steps, starting from the parent compound atorvastatin. The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Di(2-Hydroxy Atorvastatin-d5) Calcium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Scientific Research Applications

Di(2-Hydroxy Atorvastatin-d5) Calcium Salt has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of atorvastatin.

Biology: Helps in studying the metabolic pathways and pharmacokinetics of atorvastatin.

Medicine: Assists in the development of new cholesterol-lowering drugs by providing insights into the mechanism of action of atorvastatin.

Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of di(2-Hydroxy Atorvastatin-d5) Calcium Salt is similar to that of atorvastatin. It inhibits HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in hepatic cholesterol levels, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The molecular targets include the liver cells where the enzyme is predominantly active .

Comparison with Similar Compounds

Key Properties :

- Solubility: Slightly soluble in dimethyl sulfoxide (DMSO) and methanol .

- Appearance : Off-white to pale yellow solid .

- Stability: No explicit stability data available, but its deuterium labeling improves resistance to metabolic degradation, ensuring reliable quantification in biological matrices .

This compound is critical for precise drug monitoring due to its isotopic distinction from the parent drug, minimizing interference in analytical assays .

The following table compares di(2-Hydroxy Atorvastatin-d5) Calcium Salt with structurally and functionally related compounds:

Key Differences :

Structural Modifications: Deuterium Labeling: di(2-Hydroxy Atorvastatin-d5) contains five deuterium atoms, reducing metabolic interference and improving analytical precision compared to non-labeled analogs like Atorvastatin Calcium . Functional Groups: Difluoro Atorvastatin Calcium Salt has dual fluorine substitutions, altering polarity and retention behavior in chromatographic assays .

Solubility and Stability :

- 2-Hydroxy Atorvastatin Calcium Salt exhibits higher aqueous solubility due to hydroxylation, whereas di(2-Hydroxy Atorvastatin-d5) relies on deuterium for metabolic stability rather than solubility enhancement .

- Atorvastatin Calcium itself has poor solubility, necessitating formulation strategies like solid dispersions .

Analytical Utility: Deuterated compounds (e.g., di(2-Hydroxy Atorvastatin-d5)) are indispensable in MS for distinguishing drug and metabolite signals, whereas non-labeled impurities (e.g., Difluoro Atorvastatin) serve as chromatographic markers .

Pharmacokinetic Role :

- Hydroxy metabolites (e.g., 2-Hydroxy Atorvastatin) contribute to therapeutic activity, while deuterated analogs are pharmacologically inert, serving solely as analytical tools .

Biological Activity

Di(2-Hydroxy Atorvastatin-d5) Calcium Salt is a stable isotope-labeled metabolite of Atorvastatin, a widely prescribed statin for lowering cholesterol levels. This compound retains biological activities similar to Atorvastatin, primarily functioning as a competitive inhibitor of HMG-CoA reductase, which is crucial in cholesterol biosynthesis. The incorporation of deuterium atoms enhances its utility in pharmacokinetic studies, allowing researchers to trace its metabolic pathways and interactions in biological systems.

The primary mechanism of action for di(2-Hydroxy Atorvastatin-d5) revolves around its inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a precursor in the cholesterol synthesis pathway. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol and low-density lipoprotein (LDL) cholesterol.

Biological Activity and Effects

- Cholesterol Lowering : Di(2-Hydroxy Atorvastatin-d5) exhibits significant lipid-lowering effects, comparable to those of Atorvastatin. It has been shown to decrease total cholesterol and LDL levels in various studies.

- Cellular Impact : The compound influences cellular processes by modulating signaling pathways and gene expression related to lipid metabolism. For instance, it has been reported to reduce cell death induced by oxygen-glucose deprivation in neuronal cells, indicating neuroprotective properties .

- Pharmacokinetics : Research indicates that di(2-Hydroxy Atorvastatin-d5) can be used to study the pharmacokinetics of Atorvastatin metabolites due to its stable isotope labeling. This allows for precise tracking of drug metabolism and interactions within the body.

Comparative Studies

Several studies have investigated the biological activity of di(2-Hydroxy Atorvastatin-d5) alongside other statins:

| Compound | IC50 (nM) | Primary Action | Notes |

|---|---|---|---|

| Atorvastatin | 8 | HMG-CoA reductase inhibition | Standard statin for hyperlipidemia |

| Di(2-Hydroxy Atorvastatin-d5) | Not specified | HMG-CoA reductase inhibition | Stable isotope for metabolic studies |

| Simvastatin | 20 | HMG-CoA reductase inhibition | Another common statin |

Case Studies

- Clinical Observations : A study involving patients with acute coronary syndrome demonstrated that atorvastatin and its metabolites, including di(2-Hydroxy Atorvastatin), significantly influenced lipid profiles and clinical outcomes . The study highlighted the importance of understanding individual variations in drug metabolism influenced by genetic factors and comedications.

- Metabolic Studies : In vitro studies showed that di(2-Hydroxy Atorvastatin-d5) effectively reduced lipid hydroperoxide formation, indicating antioxidant properties that may contribute to cardiovascular protection .

Q & A

Basic Research Questions

Q. What synthetic routes and analytical methods are recommended for synthesizing and characterizing di(2-Hydroxy Atorvastatin-d5) Calcium Salt?

- Methodological Answer : The synthesis involves deuteration of atorvastatin via hydroxylation and calcium salt formation. Key steps include:

- Deuteration : Introduced using deuterated reagents under controlled conditions to ensure isotopic purity .

- Purification : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for verifying isotopic integrity and purity (>95%) .

- Characterization : Nuclear magnetic resonance (NMR) for structural confirmation, and thermogravimetric analysis (TGA) for stability assessment .

Q. How is this compound utilized as an internal standard in mass spectrometry?

- Methodological Answer : Its deuterated structure minimizes isotopic interference with non-deuterated atorvastatin, enabling precise quantification in biological matrices. Researchers should:

- Calibrate MS : Use a 1:1 ratio of deuterated/non-deuterated compounds to establish calibration curves .

- Optimize Ionization : Electrospray ionization (ESI) in positive mode enhances detection sensitivity .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Methodological Answer :

- Temperature : Store at -20°C to prevent thermal degradation; room temperature during shipping is acceptable for short durations .

- Stability Monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect hydrolytic degradation, particularly of the lactone ring .

Q. How does the deuterated form differ from non-deuterated atorvastatin in experimental outcomes?

- Methodological Answer : Deuterated analogs exhibit:

- Enhanced Stability : Reduced metabolic clearance in CYP3A4-mediated pathways due to deuterium kinetic isotope effects .

- Analytical Precision : Lower signal overlap in MS compared to non-deuterated analogs, improving quantification accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data involving this compound?

- Methodological Answer : Contradictions in clearance rates (e.g., ’s population study) require:

- Covariate Analysis : Assess variables like CYP3A4 polymorphisms or drug-drug interactions using nonlinear mixed-effects modeling (NONMEM) .

- In Vitro/In Vivo Correlation (IVIVC) : Validate hepatic microsome assays against clinical data to identify metabolic outliers .

Q. What advanced techniques are recommended for identifying degradation products of this compound?

- Methodological Answer :

- Stress Testing : Expose the compound to heat, light, and acidic/alkaline conditions, followed by LC-MS/MS to detect degradants like lactone ring-opened forms .

- X-ray Diffraction (XRD) : Resolve crystalline degradant structures (e.g., ’s artefacts 6 and 7) to confirm stereochemical changes .

Q. How can pharmacokinetic modeling improve dose optimization in preclinical studies?

- Methodological Answer :

- Compartmental Modeling : Use a two-compartment model to simulate distribution (e.g., hepatic vs. plasma concentrations) .

- Dose-Response Thresholds : Identify plateau effects in cholesterol synthesis inhibition (e.g., ’s animal model data) using sigmoidal Emax models .

Q. What experimental designs are optimal for studying enzyme-substrate interactions with this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to HMG-CoA reductase .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess deuteration’s impact on enzyme affinity .

Q. How can dissolution testing methodologies be optimized for bioavailability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.